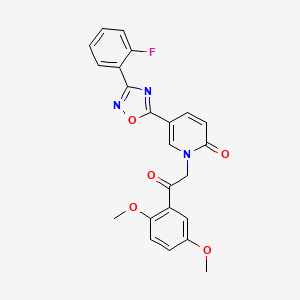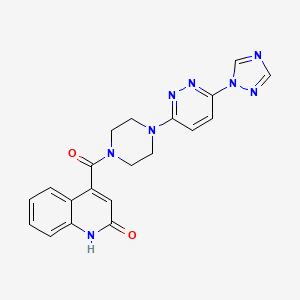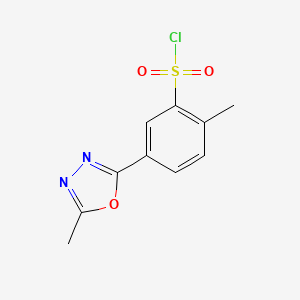
4-(6-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “4-(6-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one” belong to a class of organic compounds known as quinoxalines . Quinoxalines are heterocyclic compounds containing a ring system made up of a benzene ring fused to a pyrazine ring. They are used in various fields such as medicinal chemistry for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with several arylboronic acids to produce novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . Computational methods like density functional theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be studied using various spectroscopic techniques. For instance, NMR and IR spectroscopy can be used to monitor the progress of the reaction and identify the products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, boiling point, and density can be measured experimentally. The molecular weight and formula can be determined based on the compound’s structure .Applications De Recherche Scientifique
Pharmacological Research and Potential Therapeutic Uses
- A study investigated the pharmacokinetics, metabolism, and potential therapeutic uses of a novel ALK5 inhibitor, "IN-1130," which is structurally similar to "4-(6-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one." This compound demonstrated anti-fibrotic properties and showed promising results as an oral anti-fibrotic drug, highlighting its potential for treating fibrosis-related diseases (Y. W. Kim et al., 2008).
Organic and Medicinal Chemistry Applications
- The synthesis of new derivatives of 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine was reported, showcasing significant antibacterial and anticancer activities. This demonstrates the versatility of quinoxaline derivatives in developing new therapeutic agents (Naveen Kumar Podila & P. Omprakash, 2020).
Chemical Synthesis and Mechanistic Studies
- Research on 1-Aminopyridinium ylides as monodentate directing groups for sp3 C-H bond functionalization further underscores the importance of pyridine derivatives in facilitating complex chemical reactions, potentially leading to new synthetic methodologies (K. Le et al., 2019).
Anticancer and Antiproliferative Activities
- Another study focused on the in vivo and mechanistic investigation of a related compound, "7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one," demonstrating its potent anticancer properties through tubulin-binding and disruption of tumor vasculature. This highlights the potential of quinoxaline derivatives as novel tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).
Antimicrobial Research
- The synthesis and antimicrobial activity of quinoxaline-based thiazolidinones and azetidinones further emphasize the compound's versatility. These studies reveal the compound's efficacy against various microbial strains, indicating its potential application in combating microbial resistance (D. Vyas et al., 2007).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid measures, and safe handling and storage procedures .
Propriétés
IUPAC Name |
4-(6-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-6-7-11(8-15-10)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKNPSKBXVCZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2843192.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)
![N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2843195.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)
![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843198.png)
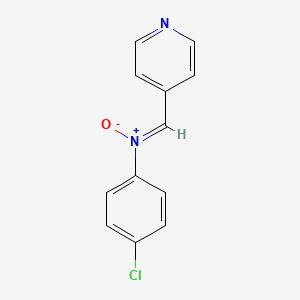
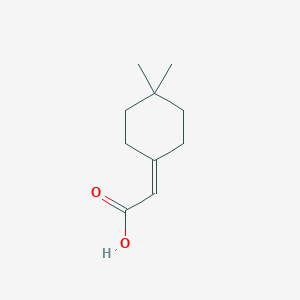
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2843207.png)
![methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2843208.png)
